1-(1-Methyl-1H-indol-7-yl)ethan-1-amine
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Overview
Description
1-(1-Methyl-1H-indol-7-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the indole ring via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-indol-7-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(1-Methyl-1H-indol-3-yl)ethan-1-amine: Similar structure but with the ethanamine side chain at the 3-position.
2-(1-Methyl-1H-indol-3-yl)ethan-1-amine: Similar structure but with the ethanamine side chain at the 2-position.
Uniqueness: 1-(1-Methyl-1H-indol-7-yl)ethan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-methylindol-7-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8(12)10-5-3-4-9-6-7-13(2)11(9)10/h3-8H,12H2,1-2H3 |
InChI Key |
CUKRFAWEICOKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N(C=C2)C)N |
Origin of Product |
United States |
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